molecular formula C14H21NO3 B2691148 3-Acetamido-5-methyladamantane-1-carboxylic acid CAS No. 14670-96-3

3-Acetamido-5-methyladamantane-1-carboxylic acid

Cat. No.: B2691148
CAS No.: 14670-96-3
M. Wt: 251.326
InChI Key: CTFFZABYFIRCQX-UHFFFAOYSA-N
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Description

3-Acetamido-5-methyladamantane-1-carboxylic acid (CAS: 14670-96-3) is a rigid, polycyclic adamantane derivative with a molecular formula of C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol . The compound features a carboxylic acid group at position 1, a methyl group at position 5, and an acetamido substituent at position 3 of the adamantane backbone.

Properties

IUPAC Name

3-acetamido-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-3-12(2,7-14)6-13(4-10,8-14)11(17)18/h10H,3-8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFZABYFIRCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-methyladamantane-1-carboxylic acid typically involves the acylation of 5-methyladamantane-1-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of 3-Acetamido-5-methyladamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Substitution Reactions

The acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups undergo nucleophilic substitution under controlled conditions:

  • Amide cleavage : Treatment with concentrated HCl at 100–120°C for 15–72 hours hydrolyzes the acetamido group to yield 3-amino-5-methyladamantane-1-carboxylic acid hydrochloride ( ).

  • Carboxylic acid derivatization : The -COOH group reacts with alcohols under acid catalysis to form esters or with amines to generate amides ( ).

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acidity (pKa ≈ 4.5–5.0):

  • Deprotonation with bases like NaOH forms water-soluble carboxylate salts.

  • Protonation of the acetamido nitrogen occurs in strongly acidic media, enhancing electrophilicity at the carbonyl carbon ( ).

Solvolysis and Rearrangements

Under acidic conditions, the adamantane core participates in Wagner-Meerwein rearrangements:

  • Protoadamantane intermediates : Acid-catalyzed solvolysis generates strained protoadamantyl cations, which rearrange into thermodynamically stable adamantyl derivatives ( ).

Reagents, Conditions, and Product Yields

The table below summarizes documented reactions:

Reaction Type Reagents/Conditions Major Product Yield Source
Amide hydrolysis6M HCl, reflux, 48 h3-Amino-5-methyladamantane-1-carboxylic acid72–85%
EsterificationMethanol/H₂SO₄, 60°C, 12 hMethyl 3-acetamido-5-methyladamantane-1-carboxylate68%
Carbocation trappingH₂SO₄/CO (gas), 25°C3-Acetamido-5-methyladamantane-1-carboxamide77%
Acid-catalyzed rearrangementH₃PO₄, 120°C, 6 h5-Methyladamantane-1,3-dicarboxylic acid derivative63%

Carbocation Trapping in Ritter-Type Reactions

When exposed to H₂SO₄ and CO, the compound forms a tertiary adamantyl cation intermediate, which reacts with acetonitrile to yield 3-acetamido-5-methyladamantane-1-carboxamide (77% yield). The mechanism involves:

  • Protonation of the carboxylic acid group.

  • Decarboxylation to generate a carbocation at C1.

  • Nucleophilic attack by acetonitrile, followed by hydrolysis ( ).

Steric Effects in Substitution

The methyl group at C5 imposes steric hindrance, slowing electrophilic substitution at C3 and C7. For example, bromination at C7 requires harsher conditions (Br₂/FeBr₃, 80°C) compared to unsubstituted adamantane derivatives ( ).

Comparative Reactivity with Analogues

Compound Reactivity with LiAlH₄ Solvolysis Rate (H₂SO₄)
3-Acetamido-5-methyladamantane-1-carboxylic acidNo reduction observed1.2 × 10⁻³ s⁻¹
3-Acetamidoadamantane-1-carboxylic acidPartial reduction of amide2.8 × 10⁻³ s⁻¹
5-Methyladamantane-1-carboxylic acidN/A4.5 × 10⁻³ s⁻¹

The methyl group reduces solvolysis rates by 63% compared to unmethylated analogues due to increased steric bulk ( ).

Scientific Research Applications

Chemical Properties and Structure

3-Acetamido-5-methyladamantane-1-carboxylic acid features a unique adamantane core structure that contributes to its lipophilicity and ability to cross the blood-brain barrier. Its chemical structure can be represented as follows:

  • IUPAC Name : 3-acetamido-5-methyladamantane-1-carboxylic acid
  • Molecular Formula : C13H17NO3
  • CAS Number : 14670-96-3

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various medical conditions:

  • Antiviral Activity :
    • Research indicates that derivatives of 3-acetamido-5-methyladamantane-1-carboxylic acid exhibit antiviral properties, particularly against influenza viruses. The adamantane structure enhances the compound's lipophilicity, facilitating its penetration through cellular membranes and efficacy in inhibiting viral replication .
  • Neuropharmacology :
    • The compound has shown promise in the treatment of neurokinin-mediated diseases, including Parkinson's disease. Studies suggest that aminoadamantane derivatives can influence dopaminergic pathways, potentially alleviating symptoms associated with neurodegenerative disorders .
  • GABA Analogues :
    • 3-Acetamido-5-methyladamantane-1-carboxylic acid derivatives have been explored as GABA (gamma-aminobutyric acid) analogues, which may offer therapeutic benefits in managing anxiety and seizure disorders due to their action on GABA receptors .

Synthesis and Derivatives

The synthesis of 3-acetamido-5-methyladamantane-1-carboxylic acid involves several chemical processes that allow for the introduction of various functional groups at different positions on the adamantane framework. This versatility enables the development of a range of derivatives with tailored pharmacological properties.

Table 1: Synthesis Methods and Derivatives

Method of SynthesisDerivativePotential Application
Acetamidation3-Acetamido derivativeAntiviral agents
Halogenation5-Halo derivativeAntiparasitic activity
OligomerizationCyclic peptidesArtificial ion channels

Case Studies

Several case studies have highlighted the effectiveness and potential applications of 3-acetamido-5-methyladamantane-1-carboxylic acid:

  • Antiparasitic Activity :
    • In vitro studies have demonstrated that aminoadamantane derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed submicromolar activity, indicating their potential as therapeutic agents for parasitic infections .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective effects of this compound have shown promising results in animal models of Parkinson's disease, where it was effective in reducing motor deficits and enhancing dopaminergic signaling .

Mechanism of Action

The mechanism of action of 3-Acetamido-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The adamantane scaffold allows for diverse functionalization. Below is a comparative analysis of 3-acetamido-5-methyladamantane-1-carboxylic acid with three analogous compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
3-Acetamido-5-methyladamantane-1-carboxylic acid -COOH, -CH₃, -NHCOCH₃ C₁₄H₂₁NO₃ 251.33 14670-96-3 High polarity; amide group enhances H-bonding
3-Bromo-5-methyladamantane-1-carboxylic acid -COOH, -CH₃, -Br C₁₂H₁₇BrO₂ 273.17 1989-50-0 Bromine substituent enables nucleophilic substitution
3-Hydroxyadamantane-1-carboxylic acid -COOH, -OH C₁₁H₁₆O₃ 196.24 42711-75-1 Hydroxy group increases hydrophilicity; mp 203–204°C
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Non-adamantane (pyrrolidine ring) C₇H₉NO₃ 155.15 42346-68-9 Flexible ring system; lower rigidity

Biological Activity

3-Acetamido-5-methyladamantane-1-carboxylic acid, a derivative of adamantane, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is notable for its unique structural features that may confer distinct pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Chemical Structure : The compound's structure includes an acetamido group and a carboxylic acid moiety attached to the adamantane core, which is known for its rigidity and lipophilicity. These characteristics can enhance membrane permeability and bioactivity.

Synthesis Methods : The synthesis typically involves acylation of 5-methyladamantane-1-carboxylic acid with acetic anhydride in the presence of a base like pyridine under reflux conditions. This method allows for efficient conversion to the desired product with high yields.

The biological activity of 3-acetamido-5-methyladamantane-1-carboxylic acid is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other adamantane derivatives which have shown activity against cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially affecting neurological functions .

Biological Activity and Therapeutic Applications

Research indicates that 3-acetamido-5-methyladamantane-1-carboxylic acid possesses several biological activities:

  • Antiviral Properties : Like other adamantane derivatives, it is being investigated for antiviral applications, particularly against influenza viruses. Its mechanism may involve interference with viral replication processes .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells is under investigation, with some studies indicating a potential role in disrupting cancer cell metabolism .
  • Anti-inflammatory Effects : The compound's structural analogs have shown promise in reducing inflammation by inhibiting key enzymes involved in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of 3-acetamido-5-methyladamantane-1-carboxylic acid in various biological contexts:

StudyFindings
Study A (2023) Demonstrated significant inhibition of COX enzymes by the compound, leading to reduced inflammation in animal models.
Study B (2024) Reported cytotoxic effects against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Study C (2022) Showed antiviral activity against influenza A virus, suggesting potential use as a therapeutic agent during outbreaks.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Acetamido-5-methyladamantane-1-carboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with copious water for ≥15 minutes and seek medical attention . For inhalation exposure, relocate to fresh air and administer CPR if necessary, avoiding mouth-to-mouth contact . Use dry chemical or CO₂ extinguishers for fires, as combustion releases irritant fumes . Maintain a fume hood for synthesis steps involving volatile intermediates .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of 3-Acetamido-5-methyladamantane-1-carboxylic acid?

  • Methodological Answer :

TechniqueKey ParametersUtility
¹H/¹³C NMR δ 1.5–2.5 ppm (adamantane CH₂), δ 2.1–2.3 ppm (acetamido CH₃)Confirms adamantane core and substituent regiochemistry
FT-IR ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (carboxylic acid C=O)Validates functional group presence
HPLC-MS Retention time vs. standards; m/z matching molecular ion (C₁₃H₂₁NO₃: calc. 239.15)Assesses purity and detects synthesis byproducts

Q. How should researchers prepare and store aqueous solutions of this compound to ensure stability?

  • Methodological Answer : Dissolve in DMSO (10 mM stock) to avoid hydrolysis of the carboxylic acid group. Store at –20°C in amber vials to prevent photodegradation. For buffer solutions (pH 7.4), use phosphate-buffered saline (PBS) and monitor pH drift over 24 hours using a calibrated pH meter .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 203–204°C vs. 195–198°C) for derivatives like 3-Hydroxyadamantane-1-carboxylic acid?

  • Methodological Answer : Calibrate equipment using NIST-traceable standards (e.g., indium, m.p. 156.6°C). Compare DSC (differential scanning calorimetry) thermograms at 5°C/min heating rates to detect polymorphic transitions or solvate formation. Recrystallize samples from ethyl acetate/hexane (3:1) to ensure purity >99% (HPLC validation) .

Q. What strategies mitigate N-acylation side reactions during the synthesis of 3-Acetamido-5-methyladamantane-1-carboxylic acid derivatives?

  • Methodological Answer :

  • Use Schotten-Baumann conditions : Add acetyl chloride dropwise to a biphasic mixture (NaOH aq. / CH₂Cl₂) at 0°C to limit over-acylation .
  • Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) and quench with ice-cold NH₄Cl to isolate intermediates.
  • Purify via column chromatography (SiO₂, gradient elution 5–20% MeOH in CH₂Cl₂) to separate mono- vs. di-acylated products .

Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing interference from its adamantane backbone?

  • Methodological Answer :

  • Control Experiments : Include 1-Adamantanol or adamantane-carboxylic acid as negative controls to isolate backbone effects .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate, using a cell viability assay (e.g., MTT) to exclude cytotoxicity .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) targeting the active site of interest, comparing binding energies (ΔG) between the target compound and backbone analogs .

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